

Synthesis of Quinocide and its Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: Quinocide

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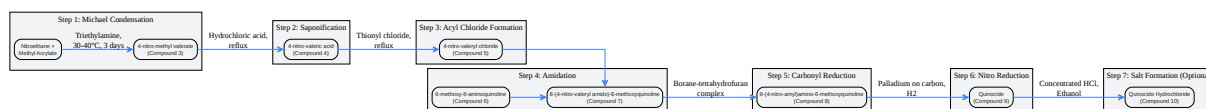
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the laboratory synthesis of **Quinocide** and its derivatives. The protocols are compiled from established literature and are intended to serve as a comprehensive guide for researchers in drug discovery and development.

I. Synthesis of Quinocide

The following protocol for the synthesis of **Quinocide** (8-((4-aminopentyl)amino)-6-methoxyquinoline) is adapted from a patented multi-step synthetic route.^[1] This method involves a Michael condensation reaction, followed by a series of transformations to build the final molecule.

Experimental Workflow for Quinocide Synthesis



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Caption: Workflow for the multi-step synthesis of **Quinocide**.

Experimental Protocols

Step 1: Synthesis of 4-nitro-methyl valerate (Compound 3)[1]

- In a reaction vessel, combine nitroethane (3 mol), methyl acrylate (1 mol), and triethylamine (0.5 mol).
- Heat the mixture to 30°C and stir for 3 days.
- After the reaction is complete, remove the solvent under reduced pressure to obtain crude 4-nitro-methyl valerate.

Step 2: Synthesis of 4-nitro-valeric acid (Compound 4)[1]

- To the crude 4-nitro-methyl valerate from the previous step, add hydrochloric acid.
- Reflux the mixture.
- After cooling to room temperature, extract the product into ethyl acetate.
- Wash the combined organic phases with saturated sodium bicarbonate solution.

Step 3: Synthesis of 4-nitro-valeryl chloride (Compound 5)[1]

- Dissolve 4-nitro-valeric acid (0.5 mol) in anhydrous ethyl acetate (500 mL).
- Add thionyl chloride (0.6 mol) and reflux the mixture for 4 hours.
- Remove the solvent under reduced pressure to obtain 4-nitro-valeryl chloride, which can be used in the next step without further purification.

Step 4: Synthesis of 8-(4-nitro-valeryl amido)-6-methoxyquinoline (Compound 7)[1]

- Dissolve 6-methoxy-8-aminoquinoline (0.4 mol) in chloroform (300 mL) and cool to -10°C.
- Slowly add a solution of 4-nitro-valeryl chloride from the previous step dissolved in chloroform (150 mL).
- Allow the reaction to proceed at room temperature for 2 hours.
- Wash the reaction mixture with water and extract with dichloromethane.
- Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the product by column chromatography.

Step 5: Synthesis of 8-(4-nitro-amyl)amino-6-methoxyquinoline (Compound 8) Note: The patent mentions carbonyl reduction but does not provide a specific protocol. A general procedure using a suitable reducing agent like borane-tetrahydrofuran complex would be appropriate.

- Dissolve 8-(4-nitro-valeryl amido)-6-methoxyquinoline in anhydrous THF.
- Slowly add a solution of borane-tetrahydrofuran complex at 0°C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction carefully with methanol and then water.
- Extract the product and purify by column chromatography.

Step 6: Synthesis of **Quinocide** (Compound 9)[1]

- Dissolve 8-(4-nitro-amyl)amino-6-methoxyquinoline (0.12 mol) in methanol (400 mL).
- Add 10% palladium on carbon (2.0 g).
- Introduce hydrogen gas and stir the reaction at room temperature for 6 days.
- Filter to remove the palladium on carbon and concentrate the filtrate.
- Purify the resulting yellow liquid by column chromatography.

Step 7: Synthesis of **Quinocide** Hydrochloride (Compound 10) (Optional)[1]

- Dissolve **Quinocide** (0.077 mol) in ethanol (100 mL).
- Under stirring, add concentrated hydrochloric acid (0.1 mol).
- Continue stirring for 2 hours, then add ethyl acetate (200 mL) and stir for another 2 hours.
- Filter the resulting solid and wash with ethyl acetate to obtain the hydrochloride salt.

Quantitative Data for Quinocide Synthesis

Step	Product	Yield
1	4-nitro-methyl valerate	65%
4	8-(4-nitro-valeryl amido)-6-methoxyquinoline	76%
6	Quinocide	96%
7	Quinocide Hydrochloride	94.3%

II. Synthesis of Quinocide Derivatives

The synthesis of **Quinocide** derivatives often involves modification of the quinoline core or the diamine side chain. A common strategy is the condensation of a substituted 8-amino-6-methoxyquinoline with a suitable side chain precursor.

General Protocol for the Synthesis of 8-Aminoquinoline-Tetrazole Hybrids

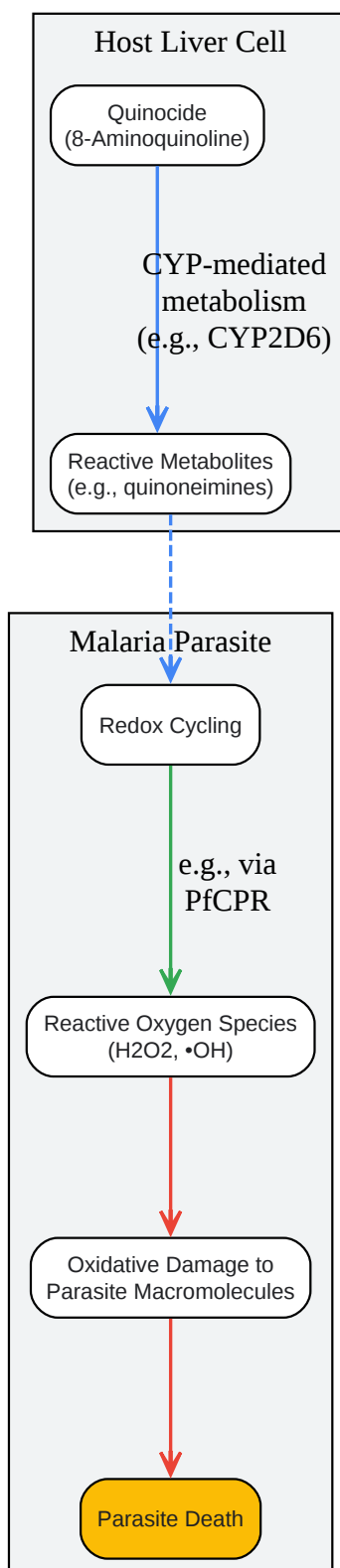
This protocol is adapted from the synthesis of 8-amino-6-methoxyquinoline-tetrazole hybrids and can be modified for other derivatives.^[2]

- Dissolve 6-methoxyquinolin-8-amine (0.75 mmol) in dry methanol (5 mL).
- Add the desired aldehyde (0.75 mmol) and stir the mixture at room temperature for 1 hour under an argon atmosphere.
- Add trimethylsilyl azide (0.75 mmol) and an isocyanide (e.g., tert-butyl isocyanide, 0.75 mmol) dropwise.
- Stir the reaction mixture for 20-120 hours.
- Remove the solvent in vacuo and dissolve the residue in dichloromethane.
- Wash the solution with aqueous sodium disulfite followed by aqueous sodium bicarbonate.
- Dry the organic layer and purify the product by column chromatography.

III. Proposed Mechanism of Action of 8-Aminoquinolines

The precise mechanism of action of **Quinocide** is not fully elucidated, but it is believed to be similar to other 8-aminoquinolines like primaquine. The current hypothesis involves a two-step bioactivation process that leads to the generation of reactive oxygen species (ROS), which are toxic to the malaria parasite.^{[3][4][5]}

Hypothesized Signaling Pathway for 8-Aminoquinoline Activity



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